
(NZ)-N-(5-cyclopropyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NZ)-N-(5-cyclopropyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine is a synthetic compound that belongs to the class of thiazine derivatives. Thiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclopropyl group and a hydroxylamine functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(5-cyclopropyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(NZ)-N-(5-cyclopropyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The cyclopropyl group or other substituents can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group may yield nitroso or nitro compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (NZ)-N-(5-cyclopropyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Thiazine derivatives are known to exhibit various pharmacological properties, and this compound could be investigated for similar effects.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical processes. Its unique properties may make it suitable for specific industrial applications.
Mecanismo De Acción
The mechanism of action of (NZ)-N-(5-cyclopropyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity. The pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (NZ)-N-(5-cyclopropyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine include other thiazine derivatives and hydroxylamine-containing compounds. Examples include:
- 1,4-thiazine
- Hydroxylamine hydrochloride
- Cyclopropylamine derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structure. This unique arrangement may confer distinct chemical and biological properties, making it a compound of interest for further study.
Propiedades
Fórmula molecular |
C7H10N2OS |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
(NZ)-N-(5-cyclopropyl-2,3-dihydro-1,4-thiazin-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H10N2OS/c10-9-7-6(5-1-2-5)8-3-4-11-7/h5,10H,1-4H2/b9-7- |
Clave InChI |
HPABKCGRXVDNAM-CLFYSBASSA-N |
SMILES isomérico |
C1CC1C\2=NCCS/C2=N\O |
SMILES canónico |
C1CC1C2=NCCSC2=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



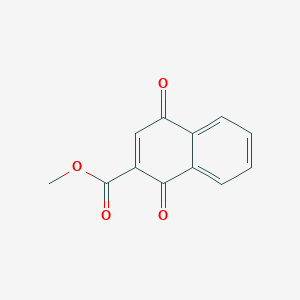
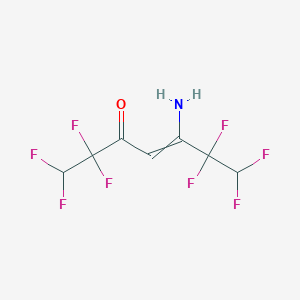

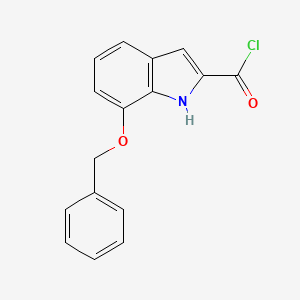


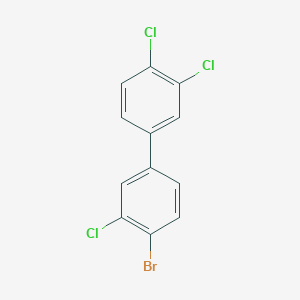
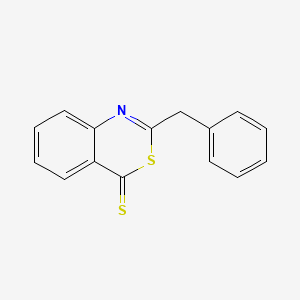
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14420557.png)
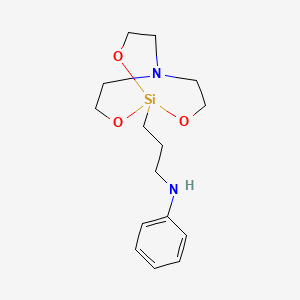
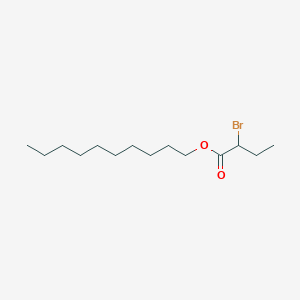
![2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B14420577.png)
